Molecular Formula Identity with BF-227: Scaffold-Level Differentiation for Target Engagement Specificity
N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide shares the identical molecular formula C16H16FN3O2S (MW 333.38) with BF-227, a benzoxazole-based amyloid PET probe . However, the target compound features a thiazole-fluorobenzamide scaffold versus the benzoxazole-thiazole scaffold of BF-227. Despite formula identity, this scaffold difference is expected to produce distinct binding profiles: BF-227 binds Aβ1-42 fibrils with a Ki of 4.3 nM, while the target compound's thiazole-fluorobenzamide core is structurally aligned with kinase inhibitor pharmacophores [1].
| Evidence Dimension | Molecular scaffold architecture at identical molecular formula |
|---|---|
| Target Compound Data | Thiazole-fluorobenzamide core (C16H16FN3O2S, MW 333.38) |
| Comparator Or Baseline | BF-227: Benzoxazole-thiazole core (C16H16FN3O2S, MW 333.38); Ki = 4.3 nM for Aβ1-42 fibrils |
| Quantified Difference | Scaffold isomerism: identical formula, distinct core heterocycle connectivity; BF-227 binding affinity Ki = 4.3 nM (Aβ1-42) |
| Conditions | Structural comparison based on reported chemical identity; BF-227 affinity measured by competitive binding assay against [125I]BF-180 on synthetic Aβ1-42 fibrils |
Why This Matters
Researchers developing PET probes or kinase inhibitors must distinguish between these isomers, as their biological targets are non-overlapping despite identical molecular weight and formula.
- [1] US Patent Application US20050101595A1. N-containing cycloalkyl-substituted amino-thiazole derivatives and pharmaceutical compositions for inhibiting cell proliferation. 2005. View Source
